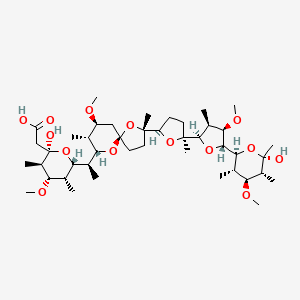
Lonomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lonomycin C is a demethyl derivative of lonomycin A or B.
Applications De Recherche Scientifique
Calcium Ion Transport and Cell Signaling
Mechanism of Action
Lonomycin C facilitates the transport of calcium ions by forming complexes with divalent cations, allowing them to cross lipid membranes. This mechanism is critical for studying calcium signaling pathways in various cell types. For instance, it enhances intracellular calcium levels by triggering store-operated calcium entry (SOCE) mechanisms, which are vital for numerous cellular processes including muscle contraction, neurotransmitter release, and gene expression .
Case Study: Osteogenic Differentiation
Research has demonstrated that this compound can improve osteogenic differentiation in bone marrow stromal cells (BMSCs) by increasing intracellular calcium flux. This increase activates signaling pathways that promote the expression of osteogenic markers such as RUNX2 and Sp7 . In a study involving conditional knockout mice with ALPL deficiency, treatment with this compound restored normal calcium influx and improved bone homeostasis, suggesting therapeutic potential for conditions like hypophosphatasia .
Immunological Applications
T Cell Activation
this compound is frequently used in immunology to stimulate T cell activation. It enhances the proliferation of T cells when combined with other agents such as phorbol 12-myristate 13-acetate (PMA). This application is crucial for assays investigating T cell responses to antigens and cytokine production .
Case Study: Cytokine Production in PBMCs
In experiments with peripheral blood mononuclear cells (PBMCs), this compound was utilized to assess intracellular cytokine production. The compound's ability to elevate intracellular calcium levels facilitated the detection of cytokines like IL-2 and IFN-γ during T cell activation assays .
Fertilization and Developmental Biology
Impact on Oocyte Activation
this compound has been shown to affect egg activation and subsequent embryonic development in various species. For example, in starfish oocytes, exposure to this compound resulted in significant alterations in the actin cytoskeleton, leading to impaired fertilization processes and abnormal embryonic development . This highlights its role as a critical tool for understanding the mechanisms underlying fertilization.
Antibiotic Properties
Antimicrobial Activity
As a narrow-spectrum antibiotic, this compound exhibits effectiveness against Gram-positive bacteria. Its unique structure allows it to disrupt bacterial membrane integrity by altering ion gradients, which can be leveraged in developing new antimicrobial therapies .
Research on Drug Resistance
Potential in Overcoming Resistance
Recent studies have explored the use of this compound as a potential agent against drug-resistant bacterial strains. Its mechanism as an ionophore may provide an avenue for enhancing the efficacy of existing antibiotics by restoring sensitivity in resistant strains .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Calcium Signaling | Enhances Ca²⁺ influx | Promotes osteogenic differentiation in BMSCs |
| Immunology | T cell activation assays | Facilitates cytokine production in PBMCs |
| Developmental Biology | Oocyte activation studies | Alters actin dynamics affecting fertilization |
| Antimicrobial Research | Antibiotic activity against Gram-positive bacteria | Disrupts bacterial membrane integrity |
| Drug Resistance Research | Combating antibiotic resistance | Potentially restores sensitivity in resistant strains |
Propriétés
Numéro CAS |
68537-50-8 |
|---|---|
Formule moléculaire |
C43H74O14 |
Poids moléculaire |
815.05 |
Nom IUPAC |
2-((2R,3R,4S,5R,6S)-2-hydroxy-6-((S)-1-((2S,5R,7S,8R,9S)-2-((2S,2'R,3'S,4'R,5R,5'R)-5'-((2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-4'-methoxy-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-9-methoxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)acetic acid |
InChI |
InChI=1S/C43H74O14/c1-21-28(48-11)19-42(55-31(21)22(2)32-23(3)34(50-13)27(7)43(47,56-32)20-30(44)45)18-17-39(8,57-42)29-15-16-40(9,53-29)38-25(5)35(51-14)37(52-38)36-24(4)33(49-12)26(6)41(10,46)54-36/h21-29,31-38,46-47H,15-20H2,1-14H3,(H,44,45)/t21-,22-,23+,24+,25+,26-,27-,28+,29-,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-/m1/s1 |
Clé InChI |
XKNPSWOZNGJTIT-KNTJNFQZSA-N |
SMILES |
C[C@@H]1[C@@H](OC)C[C@@]2(O[C@@H]1[C@H]([C@@H]3[C@H](C)[C@H](OC)[C@@H](C)[C@](CC(O)=O)(O)O3)C)CC[C@@](C)([C@H]4CC[C@@](C)([C@H]5[C@@H](C)[C@@H](OC)[C@H]([C@@H]6[C@@H](C)[C@H](OC)[C@@H](C)[C@@](C)(O)O6)O5)O4)O2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lonomycin C; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















